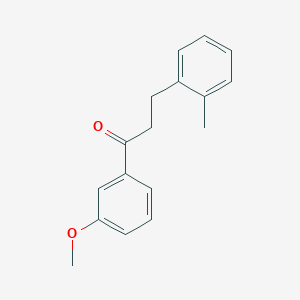

3-(4-氯苯基)-4'-硫甲基丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve a discussion on the molecular structure of the compound, including bond lengths, bond angles, and the presence of any functional groups .Chemical Reactions Analysis

This would involve a discussion on the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This would involve a discussion on the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and reactivity .科学研究应用

电化学应用

对氯酚类化合物,如3-(4-氯苯基)-4'-硫甲基丙酮,的电化学行为进行的研究揭示了在电化学传感器中的潜在应用。这些化合物表现出独特的伏安响应,可用于分析氯酚类混合物 (Pigani et al., 2007)。

聚合物研究

对含硫吡咯烷基聚合物的研究显示它们在各种应用中的实用性,这些聚合物在化学上与3-(4-氯苯基)-4'-硫甲基丙酮相关。这些应用包括开发具有特定热学、光学和电化学性质的新聚硫吡咯烯,可用于材料科学和电子学 (Tapia et al., 2010)。

合成化学

在合成化学中,类似于3-(4-氯苯基)-4'-硫甲基丙酮的化合物已被用作合成各种化学品的前体或中间体。这些包括创造新的化学结构和开发具有潜在抗菌特性的化合物 (Pant et al., 2008)。

分子对接和量子化学计算

对相关化合物进行的分子对接和量子化学研究旨在了解它们的分子结构、反应性和潜在生物效应。这项研究可以为新药物和材料的开发提供见解 (Viji et al., 2020)。

电致变色材料

对与3-(4-氯苯基)-4'-硫甲基丙酮具有相似化学特性的乙二氧基噻吩衍生物的研究已经导致高对比度的电致变色聚合物的开发。这些材料在智能窗户和显示器领域具有重要意义 (Sankaran & Reynolds, 1997)。

光催化应用

对铟酞菁的光催化活性的研究,这些化合物在结构上可能与3-(4-氯苯基)-4'-硫甲基丙酮相似,展示了它们在降解4-氯苯酚等污染物方面的有效性。这项研究对环境修复和水净化技术至关重要 (Osifeko & Nyokong, 2017)。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as chemical inhibitors of oxidative phosphorylation . CCCP, for instance, causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Compounds with similar structures, such as the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi), have been shown to modulate oxido-nitrosative stress and inflammatory pathways .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds, such as cmi, have been shown to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system .

Action Environment

For instance, triclocarban, a compound with two chlorinated phenyl rings, is a white powder that is insoluble in water . Its action can be influenced by factors such as pH, temperature, and the presence of other substances.

安全和危害

未来方向

属性

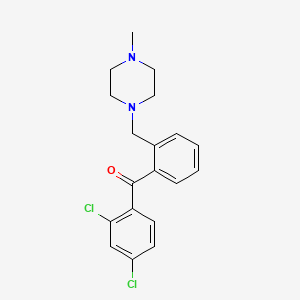

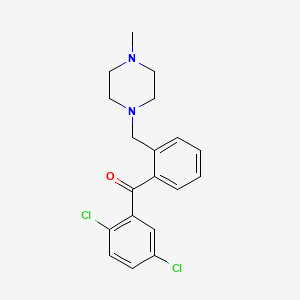

IUPAC Name |

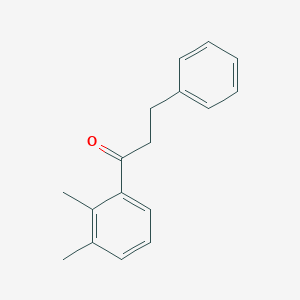

3-(4-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYSJQBRPRVIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644472 |

Source

|

| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898787-82-1 |

Source

|

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)